Salicylamidoxime
Overview
Description
Salicylamidoxime is an organic compound with the molecular formula C7H8N2O2. It is a derivative of salicylamide, where the amide group is replaced by an amidoxime group. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Scientific Research Applications
Salicylamidoxime has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
The future directions of Salicylamidoxime research could involve the synthesis of new complexes and the exploration of their properties . The work points out the structural flexibility of such systems, their sensitivity to solvent effects, and their ability to achieve high anisotropy energy barriers by simple desolvation .
Mechanism of Action
Target of Action
Salicylamidoxime, also known as o-hydroxybenzamide or amide of salicyl , is primarily used to synthesize polynuclear Mn III complexes . These complexes consist of two trinuclear {Mn III3 (μ 3 -O) (H 2 N-sao) 3 } + cationic units linked together via two oximate and two phenolate oxygen atoms .
Mode of Action
The mode of action of this compound is primarily through its interaction with manganese ions in the formation of these complexes. The Mn–N–O–Mn torsion angle appears as the main parameter controlling the exchange magnetic coupling constants J between the metallic ions . The critical angle where the exchange coupling between two Mn III switches from antiferromagnetic to ferromagnetic is 27° .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polynuclear mn iii complexes . These complexes have been shown to behave as single-molecule magnets , suggesting that this compound may have a significant impact on magnetic properties at the molecular level.
Result of Action
The primary result of this compound’s action is the formation of polynuclear Mn III complexes . These complexes behave as single-molecule magnets, with the spin ground state varying from 4 to 12 and anisotropy energy barriers from 24 to 86 K . This suggests that this compound could have significant applications in the field of molecular magnetism.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of solvents. The work points out the structural flexibility of such systems, their sensitivity to solvent effects, and their ability to achieve high anisotropy energy barriers by simple desolvation .
Biochemical Analysis
Biochemical Properties
Salicylamidoxime plays a significant role in biochemical reactions, particularly in the formation of polynuclear manganese complexes . It interacts with enzymes, proteins, and other biomolecules, forming stable complexes that exhibit unique magnetic properties. These interactions are primarily mediated through the oximate and phenolate oxygen atoms of this compound, which coordinate with metal ions such as manganese . The compound’s ability to form such complexes makes it valuable in studying enzyme mechanisms and protein interactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For instance, this compound-based complexes have been observed to alter the magnetic properties of cells, which can impact cellular functions such as signal transduction and metabolic regulation . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biomedical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly metal ions. The compound forms stable complexes with manganese ions through its oximate and phenolate groups . These complexes exhibit unique magnetic properties, which are influenced by the torsion angles between the metal ions and the ligand . The binding interactions of this compound with metal ions can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different products, which can alter its biochemical activity and impact cellular functions . Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular metabolism . At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These threshold effects highlight the importance of careful dosage regulation in experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism is influenced by its interactions with specific enzymes, which can modify its chemical structure and activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, influencing its localization and accumulation within different cellular compartments . The distribution of this compound is crucial for its biochemical activity and its effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylamidoxime can be synthesized through the reaction of salicylamide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds as follows:
- Dissolve salicylamide in ethanol.
- Add hydroxylamine hydrochloride and sodium carbonate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Salicylamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Salicylaldoxime: Similar to salicylamidoxime but with an aldoxime group instead of an amidoxime group.
Salicylamide: The parent compound with an amide group.
Salicylic acid: A related compound with a carboxylic acid group.
Uniqueness
This compound is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and coordination properties compared to its analogs. This makes it particularly useful in the synthesis of metal complexes with unique magnetic and electronic properties .
Properties
{ "Design of the Synthesis Pathway": "Salicylamidoxime can be synthesized by the reaction of salicylaldehyde with hydroxylamine hydrochloride followed by reaction with ammonium hydroxide.", "Starting Materials": [ "Salicylaldehyde", "Hydroxylamine hydrochloride", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Dissolve salicylaldehyde in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the mixture and filter the precipitate. Wash the precipitate with cold ethanol and dry it.", "Step 3: Dissolve the precipitate in ammonium hydroxide and heat the mixture at reflux for 2 hours.", "Step 4: Cool the mixture and filter the precipitate. Wash the precipitate with cold ethanol and dry it.", "Step 5: Recrystallize the product from ethanol to obtain pure salicylamidoxime." ] } | |
CAS No. |
6005-58-9 |
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N',2-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H,(H2,8,9) |
InChI Key |
DVAPQSJNIZTABV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/N)O |
SMILES |
C1=CC=C(C(=C1)C(=NO)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Salicylamidoxime acts as a chelating ligand, coordinating to manganese(III) ions through its oxygen and nitrogen atoms. This interaction often results in the formation of hexanuclear manganese(III) complexes with a core structure of [MnIII6(μ3-O)2]10+. [, , ] These complexes exhibit intriguing magnetic properties, often behaving as single-molecule magnets (SMMs). [, , , ]
ANone: While the provided research focuses primarily on its metal complexes, this compound (H2N-saoH2) itself is characterized by the following:
A: The stability and compatibility of these complexes are influenced by factors like the nature of co-ligands, solvation state, and external conditions. For example, researchers have demonstrated that simple desolvation can significantly impact the anisotropy energy barriers in these {Mn6} complexes, influencing their magnetic properties. [] Additionally, the choice of axial carboxylate ligands plays a crucial role in defining the structural diversity and, consequently, the magnetic behavior of these systems. []
A: The synthesis of cationic [Mn6]2+ species represents a breakthrough in this field. [, ] These cationic complexes, achieved by replacing terminally bonded groups with neutral ligands like pyridine or imidazole, [] hold potential as building blocks for novel magnetic materials. Their cationic nature allows for the introduction of different counterions, paving the way for materials with tunable properties and expanded functionalities.
A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the magnetic behavior of these complexes. [] Researchers have used DFT to compute exchange coupling constants (J values) between Mn(III) ions, offering insights into the interplay between structural parameters (like the Mn-N-O-Mn torsion angle) and magnetic interactions. These calculations provide a theoretical foundation for interpreting experimental observations and designing new SMMs with tailored properties.
A: The structure of this compound plays a crucial role in dictating the magnetic properties of the resulting Mn(III) complexes. For instance, the Mn-N-O-Mn torsion angle significantly influences the exchange coupling (J values) between neighboring Mn(III) ions. A critical angle of 27° has been identified, below which the exchange coupling switches from antiferromagnetic to ferromagnetic. [] This sensitivity to structural features highlights the importance of structure-activity relationships in designing SMMs with specific magnetic behaviors.
A: Incorporating lipoic acid into these complexes introduces a sulfur-containing functionality, opening avenues for surface grafting. [] This functionalization is particularly relevant for integrating these SMMs into nanoscale devices. The lipoic acid group enables anchoring the Mn6 units onto surfaces, a critical step towards incorporating these magnetically interesting molecules into functional devices for molecular spintronics. []
A: Yes, researchers have successfully synthesized thioester-functionalized Mn(III) complexes using this compound and thioester-carboxylate ligands. [] These complexes are significant because the thioester group can act as a linker, potentially enabling the connection of these SMMs to form larger assemblies or to integrate them into molecular electronic devices. []
ANone: A range of analytical techniques is used to characterize this compound-based compounds:
- Single-crystal X-ray diffraction: Provides detailed structural information about the complexes. [, , ]
- DC and AC magnetic susceptibility measurements: Used to investigate the magnetic properties, including the spin ground state and the presence of SMM behavior. [, , , ]
- Hirshfeld surface analysis: Helps visualize and quantify intermolecular interactions in the crystal lattice, offering insights into packing and stability. []
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